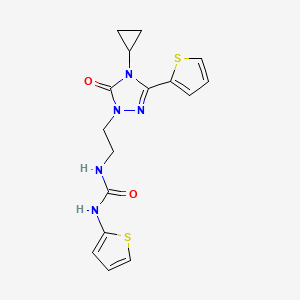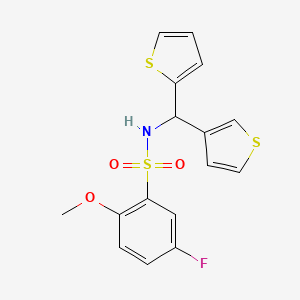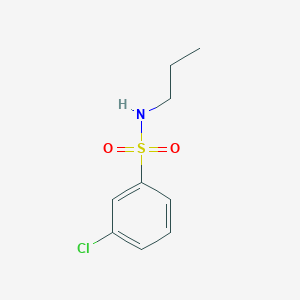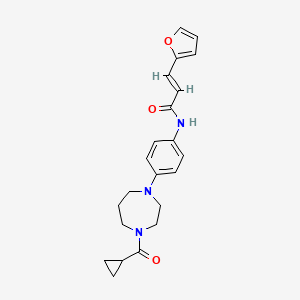![molecular formula C9H10N4O3 B2392262 2-(7-hidroxi-5-metil[1,2,4]triazolo[1,5-a]pirimidin-6-il)acetato de metilo CAS No. 477871-90-2](/img/structure/B2392262.png)
2-(7-hidroxi-5-metil[1,2,4]triazolo[1,5-a]pirimidin-6-il)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Related compounds have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors , which play a crucial role in the de novo pyrimidine biosynthesis pathway.
Mode of Action
It’s known that related compounds can bind to their target proteins and inhibit their function . This interaction can lead to changes in the biochemical pathways that these proteins are involved in.
Biochemical Pathways
, related compounds have been shown to affect the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under controlled conditions to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of hydrogenation reagents and pyrimidine derivatives . The process is optimized for large-scale production, ensuring consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Shares a similar triazolopyrimidine core but differs in functional groups.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Another triazolopyrimidine derivative with distinct structural features.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Similar in structure but with variations in the triazole and pyrimidine rings.
Uniqueness
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
methyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(3-7(14)16-2)8(15)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNHIJDKQAZILS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-({8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2392182.png)
![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)

![8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline](/img/structure/B2392186.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2392191.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)





